molecular formula C₂₆H₃₂N₄O₄S B1147033 N-tert-Butoxycarbonyl Mirabegron CAS No. 1329485-55-3

N-tert-Butoxycarbonyl Mirabegron

Cat. No.: B1147033
CAS No.: 1329485-55-3
M. Wt: 496.62
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Description

Contextualization within Convergent and Linear Synthetic Strategies for Complex Molecules

Table 1: Comparison of Linear vs. Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly from a single starting material. pediaa.comIndependent synthesis of molecular fragments followed by their combination. wikipedia.orgnumberanalytics.com
Efficiency Generally lower overall yield for complex molecules. wikipedia.orgHigher overall yield due to fewer sequential steps. chemistnotes.com
Complexity of Planning Relatively straightforward. pediaa.comMore complex, requiring strategic fragmentation of the target molecule. pediaa.com
Application Suitable for simpler structures. lumenlearning.comPreferred for complex molecules like dendrimers and proteins. wikipedia.org

Role of the N-tert-Butoxycarbonyl Group in Amine Protection and its Strategic Importance in Organic Synthesis

The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgjk-sci.com Amines are nucleophilic and basic, and these properties can interfere with desired reactions at other sites within a molecule. chemistrysteps.com The Boc group temporarily masks the reactivity of the amine, allowing other chemical transformations to occur without side reactions involving the nitrogen atom. nih.gov

The strategic importance of the Boc group lies in its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, yet it can be easily removed under specific acidic conditions. wikipedia.orgnih.gov This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups in the molecule. In the synthesis of Mirabegron, the Boc group is introduced to protect the secondary amine. acs.orgresearchgate.net This protection is crucial for the subsequent coupling reaction, for example, with 2-aminothiazole-4-acetic acid, to form the final amide bond in Mirabegron. chemicalbook.com After the coupling is complete, the Boc group is removed, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine in the final product. wikipedia.orgchemistrysteps.com

Table 2: Common Methods for Boc Protection and Deprotection of Amines

ProcessReagents and Conditions
Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium hydroxide, triethylamine, DMAP) in a suitable solvent like water, acetonitrile (B52724), or THF. wikipedia.orgjk-sci.com
Deprotection Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297). wikipedia.orgjk-sci.com

Overview of Advanced Synthetic Challenges in Aminophenylethylamine Derivatives

The aminophenylethylamine scaffold is a common structural motif in many biologically active compounds. However, their synthesis can present several challenges. One major difficulty is controlling regioselectivity and chemoselectivity, especially in molecules with multiple reactive functional groups. For instance, the presence of both an amino group and a hydroxyl group, as seen in intermediates for Mirabegron synthesis, requires careful use of protecting groups to ensure that reactions occur at the desired location.

Another challenge lies in achieving the correct stereochemistry. Many aminophenylethylamine derivatives, including Mirabegron, are chiral and their biological activity is often dependent on a specific enantiomer. lumenlearning.com The synthesis must therefore employ methods of asymmetric synthesis or chiral resolution to obtain the desired stereoisomer in high purity. For example, the synthesis of a key Mirabegron intermediate, (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, requires stereocontrolled methods to establish the chiral center. acs.org

Furthermore, the synthesis of α,α-disubstituted α-amino acids, a related class of compounds, highlights the steric challenges that can arise when creating sterically hindered centers, which can lead to low reaction yields. nih.gov While not directly applicable to Mirabegron's primary structure, the principles of overcoming steric hindrance are relevant to complex organic synthesis in general. The development of novel catalysts and reaction conditions is an ongoing effort to address these synthetic hurdles. nih.govmdpi.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQURKCOFMEJLM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)C[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of N Tert Butoxycarbonyl Mirabegron

Deprotection Chemistry of the N-tert-Butoxycarbonyl Group

The removal of the Boc protecting group is a critical step to yield the final active Mirabegron molecule. This transformation is most commonly achieved under acidic conditions, though several alternative methodologies have been developed to accommodate sensitive functional groups and improve reaction efficiency.

The acid-catalyzed cleavage of the N-Boc group is a widely employed and extensively studied reaction in organic synthesis. nih.gov Traditional methods for N-Boc deprotection heavily rely on the use of strong acids. semanticscholar.org One of the most common reagents for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). nih.govresearchgate.net In a practical synthesis of Mirabegron, the Boc-protected intermediate was treated with TFA at 0 °C to furnish the deprotected amine. researchgate.net Other strong acids such as hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane, sulfuric acid, and methanesulfonic acid are also effective. nih.govsemanticscholar.orgnih.gov

The generally accepted mechanism for acid-catalyzed Boc deprotection involves initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form carbon dioxide, the deprotected amine, and a stable tert-butyl cation. researchgate.net This cation can then be neutralized in various ways, often by forming isobutylene. acsgcipr.org

Kinetic studies on the deprotection of Boc-protected amines have revealed important mechanistic details. Research has shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the concentration of the acid. nih.govscribd.comresearchgate.net This finding suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated Boc group. nih.govresearchgate.net In contrast, deprotection with TFA may show a different kinetic profile, sometimes requiring a large excess of the acid to proceed at a reasonable rate and exhibiting an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.govresearchgate.net

To circumvent the use of strong acids that might be incompatible with other functional groups in a molecule, a variety of alternative deprotection methods have been developed. These methods offer milder conditions and different selectivity profiles.

One mild approach involves the use of oxalyl chloride in methanol (B129727), which can deprotect a wide range of N-Boc substrates at room temperature in high yields. nih.govrsc.org This method is particularly useful for substrates containing acid-labile groups. rsc.org The proposed mechanism is believed to be broader than simple in-situ generation of HCl and may involve the electrophilic character of oxalyl chloride. nih.govrsc.org

Environmentally benign or "green" methods have also been explored. A catalyst-free deprotection can be achieved using water at reflux temperatures, providing excellent yields of the desired amines. semanticscholar.orgresearchgate.net This method avoids the use of any additional, potentially hazardous reagents. researchgate.net Thermolytic deprotection, either by heating in a suitable solvent or under microwave-assisted conditions, represents another alternative. reddit.comresearchgate.net The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process. researchgate.net Other novel systems include the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the reaction medium and the catalyst. mdpi.com

MethodologyReagents/ConditionsKey AdvantagesReference
Oxalyl ChlorideOxalyl chloride in methanol, room temperatureMild conditions, tolerance for acid-labile groups nih.govrsc.org
Catalyst-Free HydrolysisWater, reflux temperatureEnvironmentally friendly, no additional reagents semanticscholar.orgresearchgate.net
ThermolysisHeating in solvents like dioxane/water or fluorinated alcohols (TFE, HFIP), conventional or microwave heatingAcid-free, useful for thermally stable compounds reddit.comresearchgate.net
Deep Eutectic SolventCholine chloride/p-toluenesulfonic acidActs as both medium and catalyst, efficient mdpi.com
Lewis AcidsBF3·OEt2, TMSI, TiCl4, SnCl4, AlCl3, ZnBr2Alternative to protic acids, varied reactivity researchgate.net
Iodine-BasedCatalytic iodine, solvent-free or in solutionMild, solvent-free options available nih.gov

Derivatization Reactions of the N-tert-Butoxycarbonyl Mirabegron Scaffold

While this compound is primarily an intermediate destined for deprotection, its scaffold possesses sites amenable to further chemical modification. Derivatization can occur either on the Boc-protected molecule or, more commonly, on the Mirabegron scaffold after the Boc group has been removed.

The synthesis of Mirabegron itself involves the formation of an amide bond by coupling 2-(2-aminothiazol-4-yl)acetic acid with the aniline (B41778) nitrogen of a protected precursor. researchgate.netchemicalbook.com This highlights the reactivity of the aromatic amine.

A notable derivatization is the formation of N-Formyl Mirabegron. semanticscholar.org This compound has been identified as a degradation product formed when the secondary amine of Mirabegron reacts with formic acid impurities present in pharmaceutical excipients. semanticscholar.org This reaction underscores the nucleophilicity of the secondary amine, which is unmasked following the deprotection of this compound. This site is a primary target for derivatization reactions such as acylation, alkylation, and sulfonylation to produce various analogs. Other potential sites for derivatization on the Mirabegron scaffold include the thiazole (B1198619) ring and the phenyl rings, which could undergo electrophilic aromatic substitution, although this would likely require harsher conditions.

Reaction Pathway Elucidation and Mechanistic Studies

Mechanistic studies have largely focused on the key transformation of the Boc group. As detailed in section 3.1.1, the acid-catalyzed deprotection pathway has been rationalized through kinetic studies, which point towards a second-order dependence on strong acid concentration. nih.govresearchgate.net This supports a mechanism where a second molecule of acid participates in the rate-limiting step, facilitating the departure of the tert-butyl group. nih.govscribd.com

For alternative deprotection methods, distinct mechanisms have been proposed. The deprotection mediated by oxalyl chloride in methanol is not simply due to the generation of HCl. nih.govrsc.org A plausible mechanism involves the initial nucleophilic attack of the carbamate's carbonyl oxygen on the electrophilic oxalyl chloride, leading to a reactive intermediate that subsequently fragments to release the deprotected amine, carbon dioxide, tert-butyl chloride, and carbon monoxide. nih.gov

Mechanistic investigations into derivatization reactions, such as the formation of N-Formyl Mirabegron, follow standard pathways. The N-formylation proceeds via the nucleophilic attack of the secondary amine of Mirabegron on the carbonyl carbon of formic acid, followed by dehydration to form the corresponding formamide (B127407) derivative. semanticscholar.org Elucidating these reaction pathways is essential for understanding impurity formation and for the rational design of new Mirabegron analogs with modified properties.

Advanced Analytical Characterization in N Tert Butoxycarbonyl Mirabegron Research

Chromatographic Methodologies for Purity Profiling and Separation

Chromatographic techniques are indispensable for assessing the purity of N-tert-Butoxycarbonyl Mirabegron, allowing for the separation and quantification of the main compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. It is extensively used to separate, identify, and quantify impurities that may be present from the synthesis process or degradation. The development of robust HPLC methods is critical for ensuring the quality control of this intermediate.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient elution mode is often employed to achieve optimal separation of all potential impurities. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound and its impurities exhibit significant absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method allows for the effective separation of this compound from its potential process-related impurities and degradation products. The quantification of these impurities is typically performed using an external standard method, where the peak area of each impurity is compared to the peak area of a known concentration of a reference standard.

Mirabegron possesses a chiral center, and consequently, this compound is also a chiral molecule. As the pharmacological activity of chiral drugs is often enantiomer-specific, it is crucial to control the enantiomeric purity of this compound. Chiral chromatography is the most widely used technique for this purpose.

Chiral HPLC methods utilize a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times for each enantiomer.

Table 2: Example Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 250 nm
Injection Volume 5 µL

This method would allow for the baseline separation of the (R)- and (S)-enantiomers of this compound, enabling the accurate determination of the enantiomeric excess (e.e.) of the desired enantiomer.

While HPLC is the predominant technique, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can have specific applications in the analysis of this compound.

GC is typically used for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis without derivatization. However, GC can be valuable for the determination of residual solvents that may be present from the manufacturing process. Headspace GC coupled with a flame ionization detector (FID) is a standard method for this purpose.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents. Chiral SFC is particularly powerful for the separation of enantiomers and can be an alternative to chiral HPLC for the enantiomeric purity assessment of this compound.

Spectroscopic Techniques for Structural Confirmation and Elucidation (beyond basic identification)

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and the elucidation of the structures of any unknown impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Beyond simple proton (¹H) and carbon (¹³C) NMR for basic identification, advanced NMR techniques provide detailed information about the stereochemistry and conformation of this compound.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity of atoms within the molecule. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, can be employed to determine the relative spatial proximity of protons, which can help in confirming the stereochemistry at the chiral center. Conformational analysis can also be aided by these techniques, providing insights into the preferred three-dimensional arrangement of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of this compound and its related substances. This technique provides the elemental composition of a molecule, which is a critical piece of evidence for its structural confirmation.

HRMS coupled with a liquid chromatography system (LC-HRMS) is particularly valuable for reaction monitoring. It allows for the real-time tracking of the consumption of starting materials and the formation of the desired product and any byproducts. This information is crucial for optimizing reaction conditions and ensuring the completeness of the reaction.

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can be used to elucidate the structures of unknown byproducts. By isolating an impurity peak from the LC and subjecting it to fragmentation, the resulting fragment ions provide clues to the structure of the parent molecule, aiding in its identification.

Infrared and Raman Spectroscopy for Functional Group Analysis and Polymorphism Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and investigate the solid-state properties of pharmaceutical compounds. These vibrational spectroscopy methods probe the molecular vibrations of a substance, providing a unique fingerprint that is sensitive to both chemical structure and crystalline form.

In the context of this compound, IR spectroscopy is instrumental for confirming the presence of key functional groups. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of Mirabegron. newdrugapprovals.orgresearchgate.net IR analysis can verify the success of this step by identifying the characteristic vibrational modes of the Boc group. For N-tert-butoxycarbonyl-protected amino acids, which share structural similarities, the urethane (B1682113) carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum. researchgate.net Other expected vibrations for this compound would include N-H stretching, C-H stretching from the aromatic and aliphatic portions, and vibrations associated with the thiazole (B1198619) ring.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute of pharmaceutical solids as it can influence solubility, stability, and bioavailability. The final API, Mirabegron, is known to exist in different polymorphic forms, such as the α and β forms. google.comresearchgate.net It is therefore crucial to study and control the polymorphic form of its intermediates. Both IR and Raman spectroscopy can differentiate between polymorphs because the different crystal lattice arrangements result in distinct vibrational spectra. Changes in peak position, shape, or the appearance of new peaks can indicate a polymorphic transition. Raman spectroscopy is particularly well-suited for this analysis due to its high sensitivity to subtle changes in the crystal lattice and low interference from water, making it a valuable tool for in-situ monitoring of crystallization processes.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Analysis

X-ray crystallography is the definitive analytical technique for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for pharmaceutical compounds. nih.govresearchgate.net Mirabegron possesses a chiral center, and its therapeutic activity is specific to the (R)-enantiomer. google.com Therefore, confirming the absolute stereochemistry of the this compound intermediate is a critical quality control step to ensure the enantiomeric purity of the final drug product.

While a specific crystal structure for this compound is not publicly available, the principles of the technique are universally applicable. The analysis involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the atomic structure can be elucidated. nih.gov

Recent studies using the related technique of Microcrystal Electron Diffraction (MicroED) have successfully determined the elusive crystal structure of Mirabegron itself. researchgate.netnih.gov This research revealed that Mirabegron can adopt two distinct conformations (trans- and cis-) within its crystal lattice, highlighting the conformational flexibility of the molecule. researchgate.net Such detailed solid-state analysis, made possible by crystallographic methods, is equally vital for the this compound intermediate. Understanding its crystal packing, hydrogen bonding networks, and potential for conformational polymorphism is key to controlling the manufacturing process and ensuring the consistent quality of the API. nih.gov The determination of the absolute configuration by X-ray crystallography provides the ultimate proof of stereochemical integrity. mdpi.com

Quantitative Analytical Method Development for Process Monitoring and Control

The development of robust quantitative analytical methods is essential for monitoring the synthesis of this compound and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for this purpose due to its high sensitivity, specificity, and reproducibility. ajphr.comjmchemsci.comresearchgate.net

A typical RP-HPLC method for the analysis of Mirabegron and its intermediates, including this compound, would be developed to separate the main compound from starting materials, by-products, and other process-related impurities. google.comgoogle.com The method development process involves optimizing several key parameters to achieve the desired separation and quantification.

Key HPLC Method Parameters:

Column: An octadecylsilane (B103800) (C18) bonded silica column is commonly used, providing good retention and separation for moderately polar compounds like Mirabegron and its derivatives. ajphr.comjmchemsci.com

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical. ajphr.comgoogle.comijrpc.com Adjusting the pH of the buffer and the ratio of the organic modifier allows for fine-tuning of the retention times and peak shapes.

Detector: A UV detector is commonly employed, with the detection wavelength set at an absorbance maximum for the analyte to ensure high sensitivity. For Mirabegron, wavelengths around 220-250 nm are often used. jmchemsci.comgoogle.comnih.gov

Flow Rate and Column Temperature: These are optimized to achieve efficient separation within a reasonable analysis time, typically around 1.0 mL/min and at or slightly above ambient temperature. jmchemsci.comijrpc.com

The interactive table below summarizes typical parameters for a quantitative RP-HPLC method suitable for analyzing this compound.

Typical RP-HPLC Method Parameters

ParameterTypical Value/ConditionPurpose
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5µm)Provides hydrophobic interaction for separation. ajphr.com
Mobile Phase A Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 4.5)Controls retention and peak shape of ionizable compounds. ajphr.com
Mobile Phase B Organic Solvent (e.g., Acetonitrile or Methanol)Elutes compounds from the column. ajphr.com
Elution Mode Gradient or IsocraticGradient elution is often used to separate complex mixtures of impurities. google.com
Flow Rate 1.0 mL/minAffects analysis time and separation efficiency. jmchemsci.com
Column Temperature 25 - 45 °CImproves peak shape and reproducibility. jmchemsci.com
Detection Wavelength 220 - 250 nm (UV)Ensures high sensitivity for the analyte. jmchemsci.comgoogle.com
Injection Volume 10 - 20 µLStandard volume for analytical HPLC. jmchemsci.comgoogle.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. ijrpc.comrjptonline.org Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ajphr.comresearchgate.net This validated method is then used for in-process control to monitor the reaction progress, for release testing of the intermediate to ensure it meets purity specifications, and in stability studies.

Future Research Directions and Perspectives

Development of Novel and More Efficient Protecting Group Strategies for Amine Functionalities

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, including in the production of Mirabegron. masterorganicchemistry.com Its popularity stems from its ability to be installed and removed under relatively mild conditions. masterorganicchemistry.com However, the pursuit of greater efficiency and sustainability in chemical synthesis necessitates the exploration of alternative protecting group strategies.

Future research in this area could focus on:

Acid-Labile Protecting Groups: While Boc is acid-labile, research into novel acid-labile groups could offer advantages in terms of cleavage conditions, selectivity, and reduced side reactions. nih.govacs.org The development of groups that can be removed under even milder acidic conditions would be beneficial, especially for sensitive substrates.

Enzymatic Deprotection: The use of enzymes for the protection and deprotection of functional groups is a growing area of interest. miamioh.edu This approach offers high selectivity and operates under mild, environmentally friendly conditions. Research into enzymes capable of cleaving the Boc group or alternative protecting groups from the amine functionality in Boc-Mirabegron could lead to greener and more efficient synthetic processes.

Orthogonal Protecting Groups: In complex syntheses, the use of multiple protecting groups that can be removed under different, non-interfering conditions (orthogonality) is crucial. masterorganicchemistry.com Future work could explore the compatibility of novel amine protecting groups with other protecting groups present in the synthesis of Mirabegron and its analogues, allowing for more complex molecular architectures to be built.

Exploration of Alternative, Sustainable Synthesis Routes for N-tert-Butoxycarbonyl Mirabegron Precursors

The synthesis of this compound relies on the availability of its precursors. The development of sustainable and cost-effective routes to these starting materials is a key area for future research. Many current synthetic routes for Mirabegron and its intermediates have drawbacks such as being lengthy, having cumbersome workups, low yields, and using expensive or hazardous reagents. patsnap.comgoogle.com

Key areas of focus include:

Biocatalysis: The use of enzymes or whole-cell biocatalysts to produce key precursors can offer high chemo-, regio-, and stereoselectivity under mild conditions. This can simplify purification processes and reduce waste generation.

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Exploring the application of flow chemistry to the synthesis of Boc-Mirabegron precursors could lead to more efficient and scalable production methods.

Integration of Machine Learning and AI in Reaction Design and Optimization for this compound Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis. researchgate.netvapourtec.com These technologies can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions. vapourtec.combeilstein-journals.org

Future integration of AI in the synthesis of this compound could involve:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient retrosynthetic pathways for Boc-Mirabegron, potentially identifying more cost-effective or sustainable routes that may not be obvious to human chemists.

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, and reagents) to maximize the yield and purity of Boc-Mirabegron. vapourtec.comnih.gov This data-driven approach can significantly reduce the number of experiments required for optimization, saving time and resources. vapourtec.com

Predictive Modeling: AI can be used to predict the properties and reactivity of different intermediates and reagents, helping chemists to make more informed decisions during the design of the synthetic route. researchgate.net This can lead to the identification of more stable intermediates and the avoidance of problematic side reactions.

Application of AI/MLPotential Impact on Boc-Mirabegron Synthesis
Retrosynthesis PlanningDiscovery of novel, more efficient synthetic routes.
Reaction Condition OptimizationMaximization of yield and purity with fewer experiments. vapourtec.comnih.gov
Predictive ModelingImproved decision-making in route design and avoidance of side reactions. researchgate.net

This compound as a Synthon for Divergent Chemical Synthesis (non-clinical applications)

Beyond its role as an intermediate in the synthesis of Mirabegron, the chemical structure of this compound presents opportunities for its use as a synthon—a building block—in the creation of diverse chemical compounds for non-clinical applications. The presence of multiple functional groups, including a protected amine, a hydroxyl group, and an aromatic ring, makes it a versatile starting point for chemical elaboration.

Potential areas for exploration include:

Library Synthesis for Materials Science: The core structure of Boc-Mirabegron could be modified through a series of reactions to create a library of related compounds. These new molecules could then be screened for interesting properties relevant to materials science, such as fluorescence, conductivity, or liquid crystalline behavior.

Development of Novel Ligands: The phenyl ethanolamine (B43304) scaffold present in Boc-Mirabegron is a common motif in biologically active molecules. By modifying the aromatic ring and the side chain, it may be possible to develop novel ligands for other biological targets, opening up avenues for research in areas outside of adrenergic receptor modulation.

Catalyst Development: The chiral nature of this compound makes it an interesting candidate for development into a chiral ligand for asymmetric catalysis. The synthesis of new chiral catalysts is a critical area of research for the production of enantiomerically pure compounds.

By exploring these future research directions, the scientific community can continue to build upon the knowledge surrounding this compound, leading to more efficient and sustainable chemical manufacturing processes and potentially unlocking new applications for this versatile chemical entity.

Q & A

Q. What validated analytical methods are recommended for quantifying N-tert-Butoxycarbonyl Mirabegron in bulk and biological matrices?

Methodological Answer: A stability-indicating HPTLC-ESI-MS method has been developed for quantifying mirabegron and characterizing its degradants under ICH Q2(R2) guidelines. This method uses silica gel plates with a mobile phase of toluene:ethyl acetate:methanol:acetic acid (4:3:2:0.1 v/v), achieving a detection limit of 40 ng/band. Degradation pathways under acid/alkaline hydrolysis, oxidation, and photolysis were mapped using ESI-MS to identify major degradants (e.g., cleavage of the tert-butoxycarbonyl group under acidic conditions) . For plasma analysis, UPLC-MS/MS methods with lower quantification limits (1–5 ng/mL) are preferred for pharmacokinetic studies .

Q. Table 1: Comparative Analytical Methods

MethodMatrixLOD/LOQKey ApplicationReference
HPTLC-ESI-MSBulk/formulation40 ng/bandStability studies, degradant ID
UPLC-MS/MSRat plasma1 ng/mLPharmacokinetics
LC-MS/MSHuman plasma5 ng/mLMetabolite separation

Q. What is the evidence for mirabegron’s efficacy and safety in Phase III clinical trials for overactive bladder (OAB)?

Methodological Answer: Pooled Phase III trials demonstrate mirabegron (50 mg/day) reduces daily incontinence episodes by 1.6–1.9 and micturitions by 1.7–2.1 compared to placebo, with discontinuation rates due to adverse events (TEAEs) of 3.2% (vs. 2.8% placebo). Key safety findings include comparable hypertension rates (6.1% vs. 5.1% placebo) and no significant QT prolongation . Trial designs used double-blind, parallel-group protocols with primary endpoints assessed at 12 weeks and extended to 12 months for long-term safety .

Q. How can conflicting cardiovascular safety data for mirabegron be reconciled across observational studies?

Methodological Answer: Conflicting cardiovascular risk assessments arise from differences in study design. The FDA Mini-Sentinel replication study (using Truven MarketScan and IMS PharMetrics) applied propensity score-matched Cox models to 17,138 mirabegron users and 63,835 oxybutynin users. No increased risk of acute myocardial infarction (AMI) (aHR 0.57; 95% CI 0.17–1.95) or stroke was observed, aligning with FDA reports. However, subgroup analyses in cardiac patients (e.g., BEAT-HF II trial) showed improved LV function in acute settings, suggesting population-specific effects . Researchers should stratify analyses by cardiovascular risk factors and use time-dependent exposure models to mitigate immortal time bias.

Q. Table 3: Cardiovascular Risk Comparison

OutcomeMirabegron (IR/1000 PY)Oxybutynin (IR/1000 PY)aHR (95% CI)
AMI (new users)3.76.80.57 (0.17–1.95)
Stroke1.21.50.81 (0.42–1.56)

Q. What mechanistic insights support mirabegron’s metabolic effects beyond β3-AR agonism in adipose tissue?

Methodological Answer: Mirabegron increases insulin sensitivity (Δ HOMA-IR: -1.2; p=0.03) and HDL cholesterol (+4.2 mg/dL; p<0.01) via beige adipose activation, confirmed by PET-CT scans showing BAT metabolic activity (+15%; p=0.02). In vitro, mirabegron-treated adipocyte conditioned media upregulated PGC1α in muscle cells (p<0.001), indicating cross-tissue signaling. Researchers should employ transcriptomic profiling (e.g., RNA-seq of subcutaneous adipose biopsies) and stable isotope tracers to quantify lipolysis-glucose disposal coupling .

Q. Table 4: Metabolic Effects in Obese Patients

ParameterBaselinePost-TreatmentΔ (p-value)
Fasting glucose (mg/dL)112 ± 898 ± 6-14 (<0.01)
HDL (mg/dL)42 ± 346 ± 4+4.2 (<0.01)
Adiponectin (μg/mL)8.1 ± 1.211.0 ± 1.5+35% (0.01)

Q. What methodological challenges exist in assessing long-term safety in elderly or cardiac populations?

Methodological Answer: The PILLAR trial (patients ≥65 years) identified age-related tolerability challenges, with urinary retention rates of 1.9% (vs. 0.5% placebo). However, post-hoc analyses in structural cardiac disease (e.g., REPURPOSE trial) revealed heterogeneous responses: LVEF improved in HFrEF subgroups (+4.1%; p=0.04) but not in preserved EF cohorts. Researchers must adjust for polypharmacy interactions (e.g., β-blockers antagonizing mirabegron) and use frailty indices to stratify elderly cohorts .

Q. Key Methodological Recommendations

  • Use HPTLC-ESI-MS for stability studies and UPLC-MS/MS for plasma quantification .
  • Apply propensity score matching in observational studies to control for confounding .
  • Stratify metabolic analyses by baseline adipose tissue volume and insulin resistance .
  • Design adaptive trials for cardiac populations with continuous LVEF monitoring .

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